Cas no 852181-14-7 (Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic Acid)

Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic acid is a fluorinated and methoxylated cinnamic acid derivative with applications in pharmaceutical and agrochemical research. The presence of both fluorine and methoxy substituents on the aromatic ring enhances its reactivity and potential as a building block for bioactive compounds. The methyl ester group improves solubility and facilitates further synthetic modifications. This compound is particularly useful in the development of enzyme inhibitors and receptor ligands due to its conjugated double bond system, which allows for structural diversification. Its well-defined structure and purity make it a reliable intermediate for organic synthesis and medicinal chemistry studies.
Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic Acid structure
852181-14-7 structure
Product Name:Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic Acid
CAS No:852181-14-7
MF:C11H11FO3
MW:210.201647043228
MDL:MFCD13659379
CID:3271877
Update Time:2025-06-22

Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-PROPENOIC ACID, 3-(2-FLUORO-4-METHOXYPHENYL)-, METHYL ESTER, (2E)-
    • Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic Acid
    • MDL: MFCD13659379
    • Inchi: 1S/C11H11FO3/c1-14-9-5-3-8(10(12)7-9)4-6-11(13)15-2/h3-7H,1-2H3/b6-4+
    • InChI Key: YUIHJWVNGQTMNF-GQCTYLIASA-N
    • SMILES: C(OC)(=O)/C=C/C1=CC=C(OC)C=C1F

Computed Properties

  • Exact Mass: 210.069
  • Monoisotopic Mass: 210.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5A^2

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Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic Acid Related Literature

Additional information on Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic Acid

Methyl 3-(2-Fluoro-4-methoxyphenyl)-2-propenoic Acid (CAS No. 852181-14-7): A Comprehensive Overview

Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic acid (CAS No. 852181-14-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-(2-fluoro-4-methoxyphenyl)-2-propenoic acid methyl ester, is characterized by its unique structural features, which include a fluoro-substituted aromatic ring and a methoxy group, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic acid consists of a conjugated double bond system, which imparts significant electronic and steric properties. These properties are crucial for its reactivity and potential biological activity. The presence of the fluoro and methoxy groups enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. The fluoro-substituted aromatic ring and the methoxy group play a critical role in modulating these biological activities by interacting with specific protein targets.

In the context of drug discovery, Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic acid has been used as a key intermediate in the synthesis of novel small molecules targeting kinases, G protein-coupled receptors (GPCRs), and other important biological targets. Its ability to enhance the potency and selectivity of lead compounds makes it an essential tool in the arsenal of medicinal chemists.

The synthesis of Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic acid has been extensively studied, with several efficient routes reported in the literature. One common method involves the condensation of 2-fluoro-4-methoxybenzaldehyde with methyl acrylate in the presence of a suitable base. This reaction proceeds via a Knoevenagel condensation mechanism, yielding the desired product with high yield and purity.

The physical properties of Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic acid are well-documented. It is a white crystalline solid with a melting point ranging from 65 to 67°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, but has limited solubility in water. These properties make it suitable for various synthetic transformations and purification techniques.

In terms of safety and handling, Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic acid should be stored under dry conditions and protected from light to maintain its stability. It is recommended to handle this compound using standard laboratory safety protocols to ensure safe usage.

The market demand for Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic acid is driven by its growing applications in pharmaceutical research and development. As more studies uncover its potential therapeutic uses, the compound is expected to gain increased attention from both academic researchers and industry professionals.

In conclusion, Methyl 3-(2-fluoro-4-methoxyphenyl)-2-propenoic acid (CAS No. 852181-14-7) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an invaluable intermediate for the synthesis of novel bioactive molecules. Ongoing research continues to explore new avenues for its use, further solidifying its importance in the field.

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